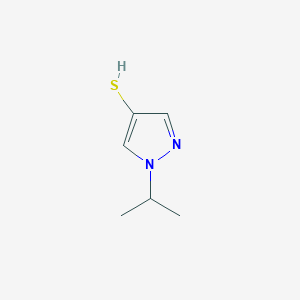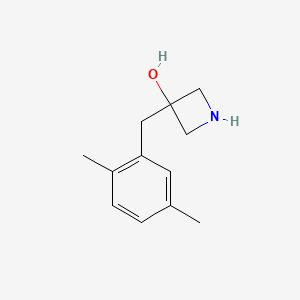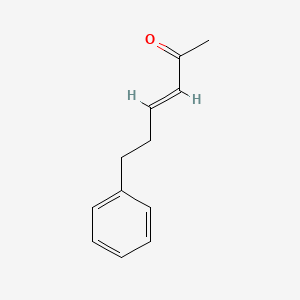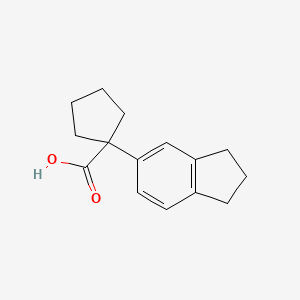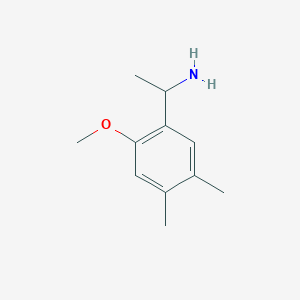
1,1,1-Trifluoro-5-phenylpent-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-5-phenylpent-4-en-2-one is a fluorinated organic compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a pentenone backbone. Its molecular formula is C11H9F3O, and it has a molecular weight of 214.2 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-5-phenylpent-4-en-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-2-phenyl-3-buten-2-ol with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure the purity and consistency of the compound. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-5-phenylpent-4-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, diphenyldiazomethane, and other organic and inorganic reagents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
Major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
1,1,1-Trifluoro-5-phenylpent-4-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-5-phenylpent-4-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group and phenyl group contribute to its reactivity and ability to form stable complexes with various molecules. These interactions can lead to changes in molecular structure and function, influencing the compound’s overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: A similar compound with a hydroxyl group instead of a pentenone backbone.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another related compound with a different functional group arrangement.
Uniqueness
1,1,1-Trifluoro-5-phenylpent-4-en-2-one stands out due to its unique combination of a trifluoromethyl group and a phenyl group on a pentenone backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9F3O |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
(E)-1,1,1-trifluoro-5-phenylpent-4-en-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
Clé InChI |
IBHOMGKZWQOPDB-QPJJXVBHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C=CCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


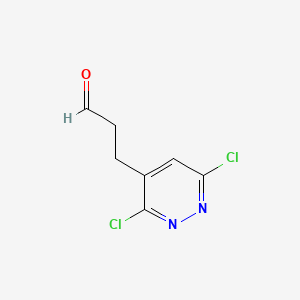
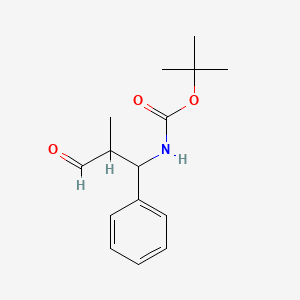

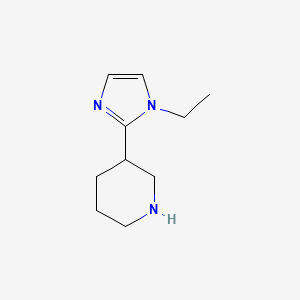
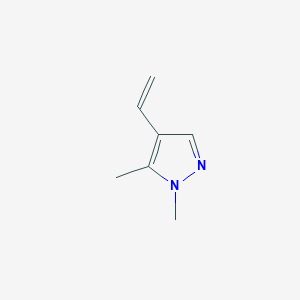

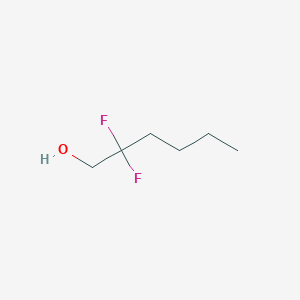
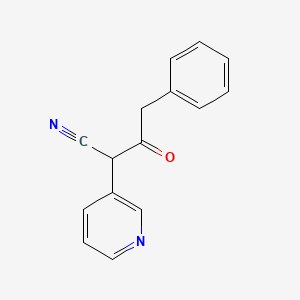
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 2-phenoxyacetate](/img/structure/B13599675.png)
